2-((5-(4-(3-chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a 4-(3-chlorobenzoyl)piperazin-1-yl group at position 5 and a thioether-linked acetamide moiety bearing a furan-2-ylmethyl group. The 1,3,4-thiadiazole scaffold is renowned for its bioactivity, including anticancer, antimicrobial, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-[[5-[4-(3-chlorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O3S2/c21-15-4-1-3-14(11-15)18(28)25-6-8-26(9-7-25)19-23-24-20(31-19)30-13-17(27)22-12-16-5-2-10-29-16/h1-5,10-11H,6-9,12-13H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLNQZAZUZXJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-(3-chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a thiadiazole moiety, piperazine ring, and furan derivative, which are known to contribute to various pharmacological effects.
Biological Activity Overview
The biological activity of this compound is largely attributed to its structural components. Thiadiazole derivatives are known for their diverse pharmacological properties, including antimicrobial , anticancer , anti-inflammatory , and anticonvulsant activities.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, compounds containing the thiadiazole ring have shown effectiveness against a variety of bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate significant activity against pathogens such as Staphylococcus aureus and Candida albicans .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
2. Anticancer Activity
Thiadiazole derivatives have also been explored for their anticancer properties. Research indicates that these compounds may inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies have shown that the compound can affect cell viability in various cancer cell lines, including breast and lung cancer .
3. Anti-inflammatory Effects
The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines. Studies suggest that it may reduce inflammation through modulation of signaling pathways involved in immune response .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The thiadiazole moiety may interact with enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : The piperazine ring may act as a ligand for various receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of related compounds, providing insights into structure-activity relationships (SAR). For example:
- A study focused on synthesizing various thiadiazole derivatives demonstrated that modifications at the piperazine nitrogen significantly influenced antimicrobial potency .
- Another research project evaluated the anticonvulsant activity using animal models, confirming the efficacy of related compounds in reducing seizure frequency .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Thiadiazole Derivatives
† Predicted based on analogous compounds .
‡ Calculated from molecular formulas in cited evidence.
Key Observations:
- Substituent Effects: The target compound’s 3-chlorobenzoyl group differs from the 2-fluorobenzoyl analog () in both halogen position and electronic properties. Chlorine’s higher lipophilicity may enhance membrane permeability compared to fluorine .
- Melting Points: Compounds with bulkier aromatic substituents (e.g., 5a, 4d) exhibit higher melting points (>200°C), likely due to enhanced π-π stacking, whereas furan-containing derivatives (e.g., 4h) melt at lower temperatures (~180°C) .
- Spectral Data: IR spectra consistently show NH (~3300 cm⁻¹) and C=O (~1678 cm⁻¹) stretches, confirming amide and carbonyl functionalities. The target compound’s ¹H NMR would likely display signals for furan protons (δ 6.2–7.4 ppm), aromatic protons from 3-chlorobenzoyl (δ 7.3–7.8 ppm), and piperazine methylenes (δ 2.5–3.5 ppm) .
Table 2: Reported Bioactivities of Analogous Compounds
SAR Insights:
Piperazine Substituents: The 3-chlorobenzoyl group in the target compound may improve binding to hydrophobic enzyme pockets compared to smaller substituents (e.g., furan-2-carbonyl in 4h) .
Thioether Linkage: The thioether bridge in the target compound and analogs could enhance metabolic stability compared to oxygen-linked analogs .
Furan vs. Aromatic Groups: The furan-2-ylmethyl group may improve solubility relative to purely aromatic substituents (e.g., 4d’s benzimidazole), balancing lipophilicity for cellular uptake .
Q & A
Q. What established synthetic routes are available for this compound?
The compound can be synthesized via condensation reactions involving thiosemicarbazide derivatives. A typical procedure involves reacting a 1,3,4-thiadiazole precursor (e.g., 5-aryl-1,3,4-thiadiazol-2-amine) with chloroacetyl chloride in dioxane under triethylamine catalysis. Purification is achieved through recrystallization from ethanol-DMF mixtures. Similar methods are described for analogous thiadiazole derivatives .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- X-ray crystallography : Single-crystal analysis (e.g., at 173 K with R factor = 0.049) confirms bond lengths and angles, as demonstrated for structurally related acetamide-thiadiazole hybrids .
- NMR and mass spectrometry : H/C NMR and high-resolution mass spectrometry (HRMS) are essential for verifying molecular connectivity and purity. Elemental analysis further validates stoichiometry .
Q. How is the compound’s in vitro bioactivity initially assessed?
Standardized assays include:
- Antioxidant activity : DPPH radical scavenging assays at varying concentrations (e.g., 10–100 µM), with IC comparisons to controls like ascorbic acid .
- Anticancer screening : MTT assays against cancer cell lines (e.g., HepG2, MCF-7), with IC values calculated using dose-response curves .
Advanced Research Questions
Q. Why do some studies report divergent anticancer activities for structurally similar analogs?
Contradictions may arise from:
- Cell line specificity : Variability in membrane permeability (e.g., P-glycoprotein expression in MDR+ lines) .
- Substituent effects : The 3-chlorobenzoyl group enhances π-π stacking with kinase active sites, while furan-2-ylmethyl may reduce solubility, affecting bioavailability .
Q. How should researchers address inconsistencies in antioxidant assay results?
- Control normalization : Use Trolox or ascorbic acid as internal standards across studies.
- Mechanistic follow-up : Perform ROS scavenging assays (e.g., superoxide anion radical inhibition) to differentiate direct vs. indirect antioxidant effects .
Methodological Recommendations
Q. What steps ensure reproducibility in scaled-up synthesis?
- Batch consistency : Use HPLC to verify purity (>95%) and track lot-to-lot variability.
- Crystallization control : Optimize solvent ratios (e.g., DMSO/water 2:1) to prevent polymorph formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
